Cas no 851069-07-3 (3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol)

3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol is a cinnamyl alcohol derivative featuring ethoxy and methoxy substituents on the aromatic ring. This compound is of interest in organic synthesis due to its conjugated double bond and hydroxyl functionality, which make it a versatile intermediate for further chemical modifications. The ethoxy and methoxy groups enhance its solubility in organic solvents and influence its reactivity in electrophilic or nucleophilic transformations. Its structural features are particularly valuable in the synthesis of fragrances, pharmaceuticals, and fine chemicals, where controlled functionalization is required. The compound’s stability under standard conditions further supports its utility in laboratory and industrial applications.
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol structure
851069-07-3 structure
Product name:3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
CAS No:851069-07-3
MF:C12H16O3
MW:208.253643989563
CID:4230277
PubChem ID:118993443

3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-(4-ethoxy-3-methoxyphenyl)-, (2E)-
    • 3-(4-ETHOXY-3-METHOXYPHENYL)PROP-2-EN-1-OL (MIXTURE OF E/Z ISOMERS)
    • (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
    • 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
    • EN300-1852684
    • (e)-3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol
    • CS-0352852
    • EN300-25958689
    • 851069-07-3
    • Inchi: InChI=1S/C12H16O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9,13H,3,8H2,1-2H3/b5-4+
    • InChI Key: SXUDLOLGVBDXRL-SNAWJCMRSA-N

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.7Ų

3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1852684-0.1g
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3
0.1g
$364.0 2023-09-18
Enamine
EN300-1852684-1.0g
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3
1.0g
$871.0 2023-07-10
Enamine
EN300-25958689-1.0g
(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3 95%
1.0g
$743.0 2023-07-10
Enamine
EN300-25958689-2.5g
(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3 95%
2.5g
$1454.0 2023-07-10
Enamine
EN300-25958689-5.0g
(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3 95%
5.0g
$2152.0 2023-07-10
Enamine
EN300-1852684-10.0g
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3
10.0g
$3746.0 2023-07-10
Enamine
EN300-25958689-0.05g
(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3 95%
0.05g
$174.0 2023-07-10
Enamine
EN300-25958689-0.5g
(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3 95%
0.5g
$579.0 2023-07-10
Enamine
EN300-1852684-2.5g
3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3
2.5g
$810.0 2023-09-18
Ambeed
A795187-1g
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-ol
851069-07-3 97%
1g
$209.0 2024-04-17

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Amadis Chemical Company Limited
(CAS:851069-07-3)3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol
A1055139
Purity:99%
Quantity:1g
Price ($):188.0